2-chloro-N-octylpyrimidin-4-amine
Overview
Description
2-Chloro-N-octylpyrimidin-4-amine: is a derivative of pyrimidine, an aromatic heterocyclic organic compound. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyrimidine with octylamine under reflux conditions in the presence of a suitable solvent such as ethanol or dioxane . The reaction is usually carried out at elevated temperatures to ensure complete substitution of the chlorine atom with the octylamine group.
Industrial Production Methods: Industrial production of 2-chloro-N-octylpyrimidin-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-octylpyrimidin-4-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The most common reaction is the nucleophilic substitution of the chlorine atom by different nucleophiles, leading to the formation of various derivatives .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used to replace the chlorine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group to a nitro or nitroso group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound to its corresponding amine or alcohol derivatives.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can exhibit different pharmacological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: In chemistry, 2-chloro-N-octylpyrimidin-4-amine is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology and Medicine: Pyrimidine derivatives have been shown to inhibit the activity of certain enzymes and receptors, making them valuable in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a useful intermediate in the synthesis of a wide range of products .
Mechanism of Action
The mechanism of action of 2-chloro-N-octylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
2-Chloropyrimidine: A precursor in the synthesis of 2-chloro-N-octylpyrimidin-4-amine, known for its reactivity and use in various chemical reactions.
2-Amino-4-chloropyrimidine: Another pyrimidine derivative with similar reactivity, used in the synthesis of pharmaceuticals and agrochemicals.
2-Chloro-4-nitropyrimidine: Known for its use in the synthesis of more complex pyrimidine derivatives with potential pharmacological activities.
Uniqueness: this compound is unique due to the presence of the octylamine group, which imparts specific physicochemical properties and biological activities. The long alkyl chain can influence the compound’s solubility, membrane permeability, and interaction with biological targets, making it distinct from other pyrimidine derivatives .
Properties
IUPAC Name |
2-chloro-N-octylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3/c1-2-3-4-5-6-7-9-14-11-8-10-15-12(13)16-11/h8,10H,2-7,9H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUGDLSUBZIWTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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